REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][NH:4][C:3]1=[O:8].P(Cl)(Cl)(Cl)(Cl)Cl.[Br:15]Br.S([O-])(O)=O.[Na+]>C(Cl)(Cl)Cl.[Cl-].[Zn+2].[Cl-]>[Br:15][C:2]1([CH3:1])[CH2:7][CH2:6][CH2:5][NH:4][C:3]1=[O:8] |f:3.4,6.7.8|
|
Name
|
|
Quantity
|
5.15 g
|
Type
|
reactant
|
Smiles
|
CC1C(NCCC1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
while stirring at 0°-5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Then there are added
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated to about 15° C.
|
Type
|
TEMPERATURE
|
Details
|
heated to 40° C. for 5 hours
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture
|
Type
|
ADDITION
|
Details
|
is poured on ice
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined chloroform layers are dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off in vacuo
|
Type
|
CUSTOM
|
Details
|
The semi-solid residue is recrystallized from acetone
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1(C(NCCC1)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |